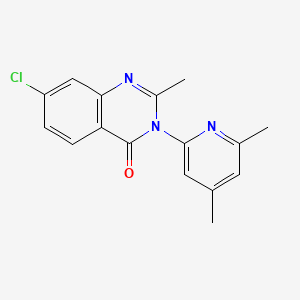

7-chloro-3-(4,6-dimethyl-2-pyridinyl)-2-methyl-4(3H)-quinazolinone

Descripción

7-Chloro-3-(4,6-dimethyl-2-pyridinyl)-2-methyl-4(3H)-quinazolinone is a halogenated 4(3H)-quinazolinone derivative featuring a 2-methyl group and a 3-(4,6-dimethyl-2-pyridinyl) substituent. The quinazolinone core is a nitrogen-containing heterocycle known for diverse pharmacological activities, including antimicrobial, antifungal, and anti-inflammatory effects . The chloro substituent at position 7 enhances electronic properties and bioactivity, while the pyridinyl group at position 3 contributes to steric and electronic modulation .

Propiedades

IUPAC Name |

7-chloro-3-(4,6-dimethylpyridin-2-yl)-2-methylquinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3O/c1-9-6-10(2)18-15(7-9)20-11(3)19-14-8-12(17)4-5-13(14)16(20)21/h4-8H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNUOGHPAUCBZDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1)N2C(=NC3=C(C2=O)C=CC(=C3)Cl)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

7-Chloro-3-(4,6-dimethyl-2-pyridinyl)-2-methyl-4(3H)-quinazolinone, a member of the quinazolinone family, has garnered attention for its diverse biological activities, particularly in the fields of oncology and infectious diseases. The compound's unique structural features contribute to its pharmacological potential, making it a subject of extensive research.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 299.75 g/mol. Its structure is characterized by a quinazolinone core with a chloro group and a dimethylpyridine substituent, which are critical for its biological activity.

Anticancer Activity

Research indicates that quinazolinone derivatives exhibit significant anticancer properties. For instance, studies have shown that this compound demonstrates potent cytotoxic effects against various cancer cell lines.

- Case Study : In vitro assays revealed an IC50 value of approximately 5 μM against the HepG2 liver cancer cell line, indicating strong growth inhibition compared to standard chemotherapeutics .

Antibacterial Activity

This compound has also been evaluated for its antibacterial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA).

- Research Findings : A study highlighted that this quinazolinone exhibited low clearance rates and high oral bioavailability in mouse models, demonstrating efficacy in treating MRSA infections .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

- Chloro Substitution : The presence of the chloro group at the 7-position enhances binding affinity to target proteins involved in cancer cell proliferation.

- Pyridine Moiety : The dimethylpyridine substituent contributes to improved solubility and bioavailability.

- Methyl Groups : Methyl substitutions at the 4 and 6 positions of the pyridine ring are crucial for maintaining the compound's activity against bacterial strains.

Comparative Biological Activity Table

| Compound Name | IC50 Value (μM) | Target | Activity Type |

|---|---|---|---|

| This compound | 5 | HepG2 (Liver Cancer) | Anticancer |

| Compound X (Standard) | 10 | HepG2 | Anticancer |

| This compound | 0.5 | MRSA | Antibacterial |

| Compound Y (Standard) | 1.5 | MRSA | Antibacterial |

Comparación Con Compuestos Similares

Substituent Analysis and Pharmacological Activities

The table below compares key structural features and biological activities of the target compound with analogs:

Key Structural and Functional Differences

Position 3 Substituents :

- The target compound’s 4,6-dimethyl-2-pyridinyl group provides a rigid, planar structure that may enhance π-π stacking in enzyme binding . In contrast, UR-9825’s triazole-fluorophenyl substituent improves antifungal activity by targeting cytochrome P450 enzymes .

- Sulfanyl (SH) groups in 8L-309S enable disulfide bond formation, critical for modulating mitochondrial dynamics .

Halogen Effects :

- Chloro at position 7 is a common feature in UR-9825, 8L-309S, and the target compound, linked to enhanced bioactivity and electron-withdrawing effects .

- Iodo at position 6 () shifts activity toward lipid metabolism, indicating position-specific halogen roles .

Position 2 Modifications: 2-Methyl in the target compound and analogs (e.g., 3-amino-7-Cl-2-Me) improves metabolic stability compared to bulkier groups .

Q & A

Q. What are the optimal synthetic routes for 7-chloro-3-(4,6-dimethyl-2-pyridinyl)-2-methyl-4(3H)-quinazolinone, and how can purity be ensured?

The compound is typically synthesized via cyclocondensation of 7-chloro-2-phenyl-3,1-benzoxazin-4-one with hydrazine hydrate in ethanol under reflux (3–5 hours). Post-reaction crystallization in ethanol yields ~85% purity. Key characterization steps include:

- Elemental analysis to confirm stoichiometry (e.g., C, H, N content).

- Spectroscopic techniques : IR for functional groups (e.g., C=O at 1700 cm⁻¹, NH₂ at 3300 cm⁻¹) and ¹H NMR for aromatic proton environments (δ 7.48–8.19 ppm for Ar-H) .

- Recrystallization optimization : Solvent polarity adjustments (e.g., ethanol vs. DMSO) to remove byproducts like unreacted hydrazine .

Q. How can researchers screen the biological activity of this quinazolinone derivative in preliminary assays?

Initial screening should focus on:

- Antimicrobial activity : Use agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at concentrations of 50–200 µg/mL. Compare inhibition zones with standard antibiotics .

- CNS activity : Employ rodent models for sedative-hypnotic effects (e.g., pentobarbital-induced sleep latency tests) at 10–50 mg/kg doses .

- Parallel synthesis : Generate analogs with varying substituents (e.g., pyridinyl groups) to identify structure-activity relationships (SAR) early .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s PARP-1 inhibitory activity for neuroprotection?

The quinazolinone core acts as a PARP-1 inhibitor by competing with NAD⁺ at the catalytic site (Ki = 35 nM for analogs like FR247304). To optimize:

- Substituent engineering : Introduce electron-withdrawing groups (e.g., Cl at position 7) to improve binding affinity.

- Pharmacokinetic tuning : Add lipophilic groups (e.g., 4-phenyl-3,6-dihydropyridinyl) to enhance blood-brain barrier penetration. Validate via in vitro NAD depletion assays in PC12 cells exposed to H₂O₂ and in vivo middle cerebral artery occlusion models .

Q. What methodologies resolve contradictions in reported antibacterial efficacy across studies?

Discrepancies often arise from substituent variations and assay conditions. Mitigate via:

- Comparative SAR analysis : Test analogs with identical substituents (e.g., 3-amino vs. 3-pyridinyl) under standardized MIC (Minimum Inhibitory Concentration) protocols .

- Mechanistic studies : Use molecular docking to assess binding to bacterial targets (e.g., DNA gyrase for quinolone-like activity) and correlate with experimental IC₅₀ values .

Q. How can in vivo neuroprotective efficacy be quantified, and what are key translational considerations?

- Ischemia-reperfusion models : Measure infarct volume reduction in rats post-FR247304 administration (32 mg/kg i.p.) using TTC staining. Monitor poly(ADP-ribose) immunoreactivity to confirm target engagement .

- Toxicity profiling : Assess hepatic (ALT/AST levels) and renal (creatinine clearance) function after 14-day repeated dosing to identify therapeutic windows .

Q. What strategies improve selectivity for cancer vs. antimicrobial targets in quinazolinone derivatives?

- Targeted substitutions : 2-Methyl and 4,6-dimethylpyridinyl groups favor PARP-1 inhibition, while 3-amino or thione groups enhance antibacterial activity.

- Dual-activity screening : Prioritize compounds with >50% PARP-1 inhibition at 10 µM and MIC ≤25 µg/mL against priority pathogens (e.g., M. tuberculosis) .

Data Analysis and Experimental Design

Q. How should researchers design dose-response studies to balance efficacy and toxicity?

Q. What computational tools predict the compound’s metabolic stability and drug-likeness?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.